molecular formula C23H22ClN3O2 B2970383 (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1797861-05-2

(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No. B2970383
CAS RN: 1797861-05-2
M. Wt: 407.9
InChI Key: ITXPMADTJFKTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, a phenyl ring, and a methanone group . The presence of the chloro and methyl substituents on the phenyl ring, and the pyridin-2-yloxy group on the methanone, contribute to the unique properties of this compound.

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor : The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structural analogue, shows potent and selective antagonism for the CB1 cannabinoid receptor. This research involves conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands, providing insights into receptor-ligand interactions that are crucial for drug design (Shim et al., 2002).

Receptor Activation and Pharmacological Effects

  • Role in 5-HT1A Receptor Activation : Studies on the high-efficacy 5-HT1A receptor agonist, F 13640, a related compound, show that it can produce long-term analgesia and preempt allodynia following spinal cord injury. This research provides evidence of the therapeutic potential of such compounds in neuropathic pain management (Colpaert et al., 2004).

Antagonistic Properties and Drug Discovery

  • Discovery of Potent Antagonists : Research on the discovery of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) includes compounds similar to (4-(5-Chloro-2-methylphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone. These antagonists exhibit subnanomolar potencies and are significant in the development of novel therapeutic agents (Romero et al., 2012).

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Research on new pyridine derivatives, which includes compounds structurally related to this compound, shows variable and modest antimicrobial activity against various bacterial and fungal strains. This highlights the potential use of such compounds in antimicrobial therapies (Patel et al., 2011).

Analytical Method Development

  • Nonaqueous Capillary Electrophoresis : The compound N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI), related to the chemical , has been included in studies to develop capillary electrophoretic separation methods. This is crucial for quality control in pharmaceutical industries (Ye et al., 2012).

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-17-8-9-19(24)16-21(17)26-11-13-27(14-12-26)23(28)18-5-4-6-20(15-18)29-22-7-2-3-10-25-22/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXPMADTJFKTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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